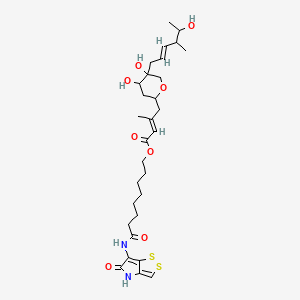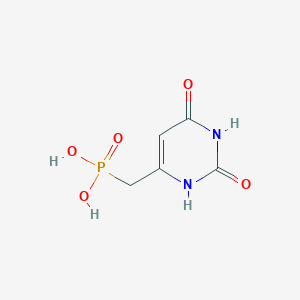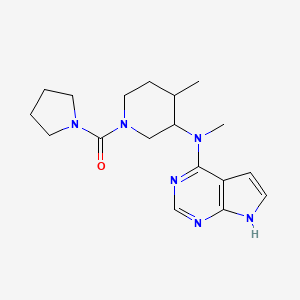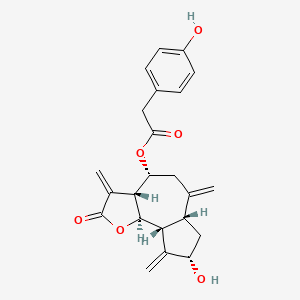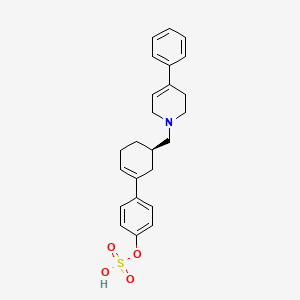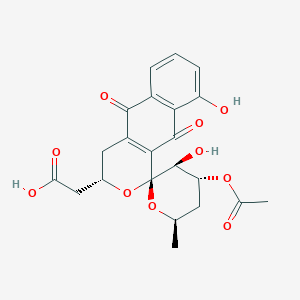![molecular formula C20H30O5 B1249184 [(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate](/img/structure/B1249184.png)
[(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate is a natural product found in the marine organism Eunicea, a genus of gorgonian corals . This compound is classified as a fatty acid ester and has a molecular formula of C20H30O5 . It is known for its complex structure and potential biological activities, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of [(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate involves several synthetic routes, including chemoenzymatic methods and high-speed counter-current chromatography (HSCCC). Chemoenzymatic methods utilize enzymatic dihydroxylation of aromatic precursors followed by regio- and stereocontrolled Diels–Alder cycloaddition reactions . HSCCC is a liquid-liquid chromatographic technique that eliminates irreversible adsorption of samples onto solid separation materials, producing excellent sample recoveries . The two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water (1:4:2:3, v/v/v/v) is commonly used in HSCCC for the preparative separation of sesquiterpenoid lactones .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the principles of large-scale synthesis and purification using HSCCC and chemoenzymatic methods can be applied. These methods ensure high purity and yield, making them suitable for industrial applications.
化学反応の分析
Types of Reactions: [(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, such as enol ether, enone, tertiary alcohol, enoate ester, secondary alcohol, and ketone .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, which retain the core structure but exhibit different functional groups. These derivatives are valuable for further biological and chemical studies.
科学的研究の応用
[(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying sesquiterpenoid biosynthesis and reactivity . In biology, it is used to investigate the metabolic pathways and ecological roles of marine natural products . In medicine, this compound and its derivatives have shown potential as anti-cancer and anti-inflammatory agents . Industrially, it is explored for its potential in developing new pharmaceuticals and bioactive compounds .
作用機序
The mechanism of action of [(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate involves its interaction with molecular targets and pathways in cells. It has been found to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating cellular stress machinery . This leads to the sensitization of cancer cells to apoptosis. Additionally, this compound interacts with proteins involved in the nuclear factor-κB (NF-κB) pathway and mitogen-activated protein kinase (MAPK) pathway, which are key regulators of inflammation .
類似化合物との比較
[(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate can be compared with other sesquiterpenoids such as chloranthalactone A, germacrene, and parthenolide. These compounds share similar structural features but differ in their biological activities and mechanisms of action . For example, chloranthalactone A is known for its anti-inflammatory properties, while germacrene and parthenolide are recognized for their anti-cancer activities . This compound stands out due to its unique combination of functional groups and its potential for diverse biological applications.
特性
分子式 |
C20H30O5 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
[(1S,2E,6S,10R)-10-acetyl-6-hydroxy-3-methyl-7-methylidenecyclodec-2-en-1-yl] (E)-4-hydroxy-4-methylpent-2-enoate |
InChI |
InChI=1S/C20H30O5/c1-13-6-9-17(22)14(2)7-8-16(15(3)21)18(12-13)25-19(23)10-11-20(4,5)24/h10-12,16-18,22,24H,2,6-9H2,1,3-5H3/b11-10+,13-12+/t16-,17-,18-/m0/s1 |
InChIキー |
OLVXTGNQLBNUDD-IHVYPXMLSA-N |
異性体SMILES |
C/C/1=C\[C@@H]([C@@H](CCC(=C)[C@H](CC1)O)C(=O)C)OC(=O)/C=C/C(C)(C)O |
正規SMILES |
CC1=CC(C(CCC(=C)C(CC1)O)C(=O)C)OC(=O)C=CC(C)(C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


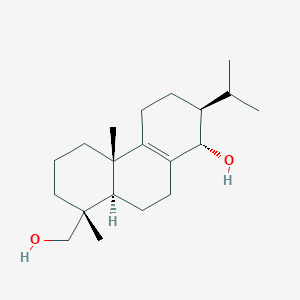
![(5R,8S,9R,11R,13R,16S,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,16,19-triol](/img/structure/B1249106.png)
![2-(3,4-Dichlorophenyl)-1-(4-(pyrrolidin-1-ylmethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B1249108.png)

![12,16,18-Trihydroxy-7-(1-hydroxy-2,3-dimethylbutyl)-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-dien-11-one](/img/structure/B1249110.png)
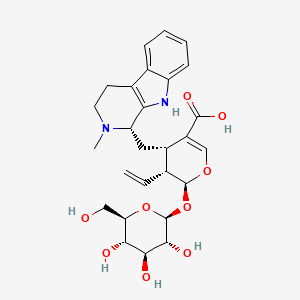
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249113.png)

